Isobutyltriethoxysilane

Catalog No.
S1519343
CAS No.
17980-47-1
M.F
C10H24O3Si
M. Wt
220.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isobutyltriethoxysilane

CAS Number

17980-47-1

Product Name

Isobutyltriethoxysilane

IUPAC Name

triethoxy(2-methylpropyl)silane

Molecular Formula

C10H24O3Si

Molecular Weight

220.38 g/mol

InChI

InChI=1S/C10H24O3Si/c1-6-11-14(12-7-2,13-8-3)9-10(4)5/h10H,6-9H2,1-5H3

InChI Key

ALVYUZIFSCKIFP-UHFFFAOYSA-N

SMILES

CCO[Si](CC(C)C)(OCC)OCC

Canonical SMILES

CCO[Si](CC(C)C)(OCC)OCC
  • Surface modification of inorganic materials

    IBTEO reacts with hydroxyl groups present on the surface of various inorganic materials such as glass, silica, and cement []. This reaction creates a covalent bond between the silane molecule and the substrate, forming a self-assembled monolayer (SAM) []. This SAM alters the surface properties of the material, influencing factors like wettability, adhesion, and chemical resistance [].

  • Hydrophobic coatings for various applications

    Due to its hydrophobicity-inducing properties, IBTEO is used in research to develop water-repellent coatings for various purposes. These include:

    • Corrosion protection: IBTEO coatings on metals can improve their corrosion resistance by creating a barrier against water and corrosive agents [].
    • Self-cleaning surfaces: IBTEO-based coatings can make surfaces self-cleaning by repelling dirt and water, thereby minimizing the accumulation of contaminants [].
    • Microfluidic devices: IBTEO coatings can be used to modify the surface properties of microfluidic channels, influencing fluid flow and preventing unwanted interactions with the channel walls [].
  • Research in composite materials

    IBTEO is being explored in research for its potential to improve the mechanical properties and interfacial adhesion in composite materials. By modifying the surface of fillers or fibers used in composites, IBTEO can enhance their compatibility with the polymer matrix, leading to improved strength and durability [].

Isobutyltriethoxysilane is an organosilicon compound with the molecular formula C10H24O3SiC_{10}H_{24}O_{3}Si and a molar mass of 220.38 g/mol. It appears as a colorless to almost colorless liquid and is known for its low water solubility and moderate volatility, with a boiling point of approximately 165 °C. The compound is primarily used as a silane coupling agent in various applications, including construction materials and surface treatments. Its chemical structure includes three ethoxy groups attached to a silicon atom, along with an isobutyl group, which contributes to its unique properties and reactivity .

  • Flammability: IBTES is flammable and can ignite with heat or open flames [].
  • Toxicity: Data on the specific toxicity of IBTES is limited. However, like many organosilicon compounds, it can cause irritation to skin, eyes, and respiratory system upon contact or inhalation.
  • Reactivity: Reacts with water to liberate ethanol, a flammable liquid [].

Safety Precautions:

  • Handle IBTES with proper personal protective equipment (gloves, goggles, fume hood) [].
  • Store in a cool, dry, and well-ventilated place away from heat and ignition sources [].

Isobutyltriethoxysilane undergoes hydrolysis in the presence of moisture, leading to the formation of silanol groups. This reaction can be represented as follows:

Isobutyltriethoxysilane+3H2OIsobutyltrihydroxysilane+3Ethanol\text{Isobutyltriethoxysilane}+3\text{H}_2\text{O}\rightarrow \text{Isobutyltrihydroxysilane}+3\text{Ethanol}

The hydrolyzed product can further condense to form siloxane linkages, which are crucial for creating durable coatings and adhesives. Additionally, it can react with various organic substrates, enhancing adhesion and compatibility in composite materials .

Isobutyltriethoxysilane can be synthesized through several methods:

  • Direct Reaction: The direct reaction of isobutyl chloride with triethoxysilane in the presence of a base can yield isobutyltriethoxysilane.
  • Hydrolysis: Starting from isobutyltrichlorosilane, hydrolysis followed by ethanol treatment produces the desired triethoxysilane.
  • Transesterification: This method involves the reaction of isobutanol with triethoxysilanol under acidic conditions.

These methods allow for the production of high-purity isobutyltriethoxysilane suitable for industrial applications .

Isobutyltriethoxysilane has diverse applications across various industries:

  • Construction: Used as a silane coupling agent in mortars and concrete to enhance mechanical properties and durability .
  • Coatings: Employed in surface treatments to improve adhesion and resistance to moisture.
  • Adhesives: Acts as a modifier to improve bonding strength between organic materials and inorganic substrates.
  • Textiles: Utilized in fabric treatments for water repellency and stain resistance.

These applications leverage its ability to form strong chemical bonds with both organic and inorganic materials .

Several compounds share structural similarities with isobutyltriethoxysilane. Here are some notable examples:

CompoundMolecular FormulaKey Features
IsobutyltrimethoxysilaneC10H24O3SiSimilar structure but with methoxy groups; used in coatings.
TriethoxyvinylsilaneC8H18O3SiContains vinyl group; used for polymer modification.
Trimethylsiloxy-terminated silanesVariesUsed in silicone formulations; offers different reactivity profiles.

Isobutyltriethoxysilane stands out due to its specific combination of ethoxy groups and an isobutyl moiety, which enhances its compatibility with various substrates while providing unique mechanical properties .

Physical Description

Liquid

UNII

0YZ0G6Z2XH

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation]

Pictograms

Irritant

Irritant

Other CAS

17980-47-1

Wikipedia

Triethoxy(2-methylpropyl)silane

General Manufacturing Information

All other basic organic chemical manufacturing
Construction
Silane, triethoxy(2-methylpropyl)-: ACTIVE

Dates

Modify: 2023-08-15

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